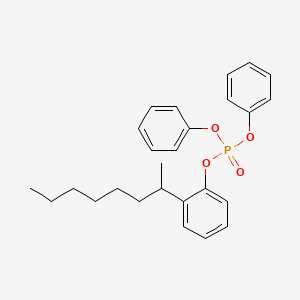

2-(Octan-2-yl)phenyl diphenyl phosphate

Description

2-(Octan-2-yl)phenyl diphenyl phosphate is an organophosphorus compound belonging to the class of triaryl phosphate esters. Structurally, it consists of a phosphate core bonded to two phenyl groups and one 2-(octan-2-yl)phenyl group. The branched octyl chain at the 2-position of the phenyl ring distinguishes it from simpler phosphate esters. This compound is primarily used as a flame retardant and plasticizer in polymers such as polyvinyl chloride (PVC) and polyurethane, leveraging its ability to enhance material flexibility while reducing flammability .

Key characteristics:

- Molecular formula: C₂₆H₃₁O₄P (inferred from structural analogs).

- Molecular weight: ~438.5 g/mol.

- CAS Registry Number: Not explicitly provided in evidence; closest analogs include diphenyl octyl phosphate (CAS 1241-94-7) and diphenyl isopropylphenyl phosphate (CAS 28108-99-8) .

Properties

CAS No. |

38638-05-0 |

|---|---|

Molecular Formula |

C26H31O4P |

Molecular Weight |

438.5 g/mol |

IUPAC Name |

(2-octan-2-ylphenyl) diphenyl phosphate |

InChI |

InChI=1S/C26H31O4P/c1-3-4-5-8-15-22(2)25-20-13-14-21-26(25)30-31(27,28-23-16-9-6-10-17-23)29-24-18-11-7-12-19-24/h6-7,9-14,16-22H,3-5,8,15H2,1-2H3 |

InChI Key |

LCFUWZAHJMUCIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octan-2-yl)phenyl diphenyl phosphate typically involves the esterification of phenol with diphenyl phosphate in the presence of an octan-2-yl group. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenol, diphenyl phosphate, and an octan-2-yl halide. The reaction is often catalyzed by an acid or base to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of 2-(Octan-2-yl)phenyl diphenyl phosphate is carried out using large-scale reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Octan-2-yl)phenyl diphenyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphonate.

Substitution: The phenyl and octan-2-yl groups can undergo substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(Octan-2-yl)phenyl diphenyl phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used as a flame retardant, plasticizer, and stabilizer in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(Octan-2-yl)phenyl diphenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Substituents |

|---|---|---|---|---|

| 2-(Octan-2-yl)phenyl diphenyl phosphate | C₂₆H₃₁O₄P | ~438.5 | N/A | Branched 2-octylphenyl group |

| Diphenyl octyl phosphate | C₂₀H₂₇O₄P | 362.4 | 1241-94-7 | Linear octyl group |

| Diphenyl isopropylphenyl phosphate | C₂₁H₂₁O₄P | 368.36 | 28108-99-8 | Branched isopropylphenyl group |

| Triphenyl phosphate | C₁₈H₁₅O₄P | 326.29 | 115-86-6 | Three phenyl groups |

Key Observations :

- Branching vs.

- Molecular Weight : The target compound’s higher molecular weight (~438.5 g/mol) compared to diphenyl octyl phosphate (362.4 g/mol) suggests lower migration rates in polymer matrices, improving long-term performance as a plasticizer .

- Polarity : The isopropylphenyl group in CAS 28108-99-8 introduces moderate branching, balancing compatibility with hydrophobic polymers and flame-retardant efficiency .

Research Findings and Trends

- Thermal Stability : Studies on diphenyl isopropylphenyl phosphate (CAS 28108-99-8) show decomposition temperatures above 300°C, suggesting similar stability for the target compound due to its bulky substituents .

- Polymer Compatibility : Branched phosphate esters demonstrate superior compatibility with polar polymers like PVC compared to linear variants, as evidenced by diphenyl octyl phosphate’s use in flexible PVC formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.